molecular formula C11H11NOS B14641525 3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one CAS No. 56429-30-2

3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one

Katalognummer: B14641525
CAS-Nummer: 56429-30-2
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: MMOBYZFFYXQSAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one is a heterocyclic compound that features a benzothiophene core with a dimethylaminomethylidene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one typically involves the reaction of benzothiophene derivatives with dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .

Wissenschaftliche Forschungsanwendungen

3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic substrate, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one is unique due to its benzothiophene core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

56429-30-2

Molekularformel

C11H11NOS

Molekulargewicht

205.28 g/mol

IUPAC-Name

3-(dimethylaminomethylidene)-1-benzothiophen-2-one

InChI

InChI=1S/C11H11NOS/c1-12(2)7-9-8-5-3-4-6-10(8)14-11(9)13/h3-7H,1-2H3

InChI-Schlüssel

MMOBYZFFYXQSAQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=C1C2=CC=CC=C2SC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.